molecular formula C15H21BrO2 B14514953 2-Bromo-3,5-di-tert-butylbenzoic acid CAS No. 63316-18-7

2-Bromo-3,5-di-tert-butylbenzoic acid

Cat. No.: B14514953
CAS No.: 63316-18-7
M. Wt: 313.23 g/mol
InChI Key: LFLCKEAQMUQMRX-UHFFFAOYSA-N
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Description

2-Bromo-3,5-di-tert-butylbenzoic acid is an organic compound with the molecular formula C15H21BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by a bromine atom and two tert-butyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-di-tert-butylbenzoic acid typically involves the bromination of 3,5-di-tert-butylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-di-tert-butylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

    Reduction: Formation of 3,5-di-tert-butylbenzyl alcohol or 3,5-di-tert-butylbenzaldehyde.

    Oxidation: Formation of higher oxidation state compounds like 3,5-di-tert-butylbenzoic acid derivatives.

Scientific Research Applications

2-Bromo-3,5-di-tert-butylbenzoic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-di-tert-butylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylbenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4,6-di-tert-butylbenzoic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of a carboxylic acid group, leading to different chemical behavior.

Uniqueness

2-Bromo-3,5-di-tert-butylbenzoic acid is unique due to the presence of both bromine and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

63316-18-7

Molecular Formula

C15H21BrO2

Molecular Weight

313.23 g/mol

IUPAC Name

2-bromo-3,5-ditert-butylbenzoic acid

InChI

InChI=1S/C15H21BrO2/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8H,1-6H3,(H,17,18)

InChI Key

LFLCKEAQMUQMRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(=O)O

Origin of Product

United States

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